molecular formula C11H14FNO B7460506 N-(4-fluoro-2-methylphenyl)butanamide

N-(4-fluoro-2-methylphenyl)butanamide

Cat. No.: B7460506
M. Wt: 195.23 g/mol
InChI Key: FCWFFUDGFLWYCH-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)butanamide is a synthetic aromatic amide characterized by a butanamide backbone substituted with a 4-fluoro-2-methylphenyl group. The fluorine atom at the para position and the methyl group at the ortho position on the phenyl ring contribute to its unique electronic and steric properties.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWFFUDGFLWYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis

  • Target Compound : N-(4-fluoro-2-methylphenyl)butanamide

    • Aromatic Group : 4-fluoro-2-methylphenyl.
    • Key Features : Compact phenyl ring with electron-withdrawing (fluoro) and electron-donating (methyl) groups.
  • Analog D.1.8: N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide Aromatic Group: Quinoline-derived substituent. Key Features: Bulky quinoline moiety with ethynyl and methyl groups; likely enhances tubulin binding affinity but reduces solubility due to increased hydrophobicity .
  • Analog D.1.10: 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide Aromatic Group: Quinoline with fluoroethyl side chain. Key Features: Fluorine in the ethyl group may improve metabolic stability compared to non-fluorinated analogs .

Hypothetical Structure-Activity Relationships (SAR)

Property Target Compound D.1.8 D.1.10
Molecular Weight ~195 g/mol (estimated) ~367 g/mol ~381 g/mol
logP (Lipophilicity) ~2.1 (predicted) ~3.8 (predicted) ~3.5 (predicted)
Solubility Moderate (polar phenyl group) Low (quinoline hydrophobe) Moderate (fluoroethyl)
Tubulin Binding Moderate (small aromatic) High (quinoline interaction) High (quinoline + fluorine)

Key Observations :

  • Quinoline-containing analogs (D.1.8–D.1.15) exhibit higher molecular weights and logP values, suggesting stronger hydrophobic interactions with tubulin but poorer aqueous solubility.
  • Fluorine substituents in both the target compound and D.1.10 may enhance metabolic stability by blocking cytochrome P450-mediated oxidation .

Research Findings and Limitations

  • Patent Data (): The listed analogs are tubulin inhibitors, implying that this compound could share this mechanism.
  • Theoretical Advantages : The fluorine and methyl groups on the phenyl ring may optimize steric and electronic effects for target engagement while balancing solubility.
  • Gaps : Empirical studies (e.g., IC50 measurements, cytotoxicity assays) are required to validate these hypotheses.

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